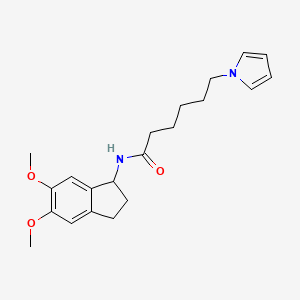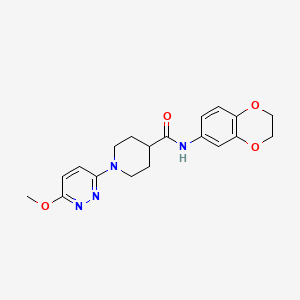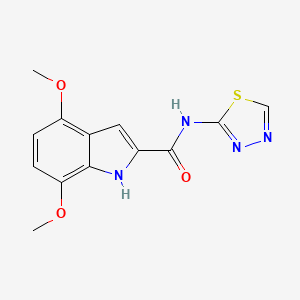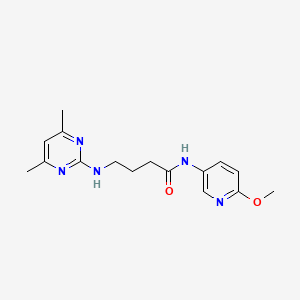
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-6-(1H-pyrrol-1-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a synthetic organic molecule with a complex structure. Its IUPAC name reflects its substituents and connectivity.
- The indene core (5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl) is fused to a hexanamide side chain (6-(1H-pyrrol-1-yl)hexanamide).
- The indene moiety contributes aromaticity and rigidity, while the hexanamide group provides flexibility.
- Researchers have explored its potential as a pharmacologically active compound due to its unique structure.
Preparation Methods
Synthetic Routes: Several synthetic routes exist, but one common approach involves coupling an indene derivative with a pyrrole derivative.
Reaction Conditions: The specific conditions depend on the chosen synthetic pathway. For example, a palladium-catalyzed cross-coupling reaction could be employed.
Industrial Production: While not widely produced industrially, research labs can synthesize it on a smaller scale.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stereochemistry, and potential as a building block for more complex molecules.
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) is crucial.
Medicine: It may serve as a lead compound for drug development, targeting specific receptors or enzymes.
Industry: Limited industrial applications, but its unique structure could inspire novel materials.
Mechanism of Action
Targets: The compound likely interacts with cellular receptors, enzymes, or ion channels.
Pathways: It may modulate signaling pathways, affecting cellular processes (e.g., gene expression, metabolism).
Comparison with Similar Compounds
Uniqueness: Its fused indene-pyrrole structure sets it apart from other amides or indene derivatives.
Similar Compounds: While not identical, related compounds include indole derivatives and amides with similar side chains.
Remember that further research and experimentation are essential to fully understand this compound’s properties and applications
Properties
Molecular Formula |
C21H28N2O3 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-6-pyrrol-1-ylhexanamide |
InChI |
InChI=1S/C21H28N2O3/c1-25-19-14-16-9-10-18(17(16)15-20(19)26-2)22-21(24)8-4-3-5-11-23-12-6-7-13-23/h6-7,12-15,18H,3-5,8-11H2,1-2H3,(H,22,24) |
InChI Key |
RELGVAORGDJSEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(CCC2=C1)NC(=O)CCCCCN3C=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11003755.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B11003759.png)


![N-(4-methoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B11003767.png)

![(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(9H-xanthen-9-yl)methanone](/img/structure/B11003770.png)


![N~2~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide](/img/structure/B11003793.png)
![4-(3-chlorophenyl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide](/img/structure/B11003794.png)
![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[2-(4-fluorophenyl)ethyl]piperidine-3-carboxamide](/img/structure/B11003798.png)
![2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B11003827.png)
![4-({3-[1-(propan-2-yl)-1H-indol-3-yl]propanoyl}amino)benzamide](/img/structure/B11003831.png)
